5Alpha-Estrane-3Beta,17Alpha-diol-d5

Description

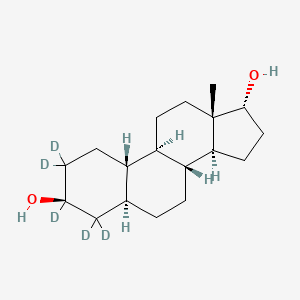

Structure

3D Structure

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-13-methyl-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17+,18-/m0/s1/i3D2,10D2,12D |

InChI Key |

QNKATSBSLLYTMH-NGEQOMPQSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@H]4O)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations Involving 5alpha Estrane 3beta,17alpha Diol

Elucidation of Biosynthetic Origins and Precursor Steroids in Research Models

The formation of 5α-Estrane-3β,17α-diol is primarily a result of the metabolism of other steroidal compounds, particularly synthetic anabolic agents.

Research has firmly established that the presence of 5α-Estrane-3β,17α-diol in biological systems is principally linked to the metabolism of the synthetic anabolic androgenic steroid, 17β-Nandrolone. nih.gov Studies in bovine models have identified 5α-Estrane-3β,17α-diol as a particular metabolite of 17β-Nandrolone. nih.gov While it has been detected in urine for several days following the administration of 17β-Nandrolone, some research indicates that this specific isomer may also occur naturally in pregnant or injured cattle, complicating its use as a definitive biomarker for nandrolone (B1676933) abuse in all contexts. nih.govresearchgate.net The metabolic pathway involves a series of enzymatic reactions that modify the parent nandrolone structure.

The biotransformation of nandrolone and its intermediates into 5α-Estrane-3β,17α-diol is orchestrated by a specific group of enzymes. These enzymes, primarily belonging to the hydroxysteroid dehydrogenase (HSD) and reductase superfamilies, are responsible for the specific structural changes that characterize the final metabolite. f1000research.com Steroidogenic enzymes are typically part of the cytochrome P450 (CYP) superfamily and are crucial for the synthesis of all steroid hormones from cholesterol or other steroidal precursors. f1000research.com The key enzymatic activities involved in this pathway are detailed in the subsequent sections.

Table 1: Key Enzyme Families in 5α-Estrane-3β,17α-diol Metabolism This table is interactive. Click on the headers to sort.

| Enzyme Family | General Function in Steroid Metabolism | Relevance to 5α-Estrane-3β,17α-diol Formation |

| 5α-Reductases | Catalyze the reduction of the double bond at C4-C5 of a 3-oxo-Δ⁴-steroid, a critical step in androgen and estrogen metabolism. wikipedia.org | Responsible for the "5α" configuration of the estrane (B1239764) backbone. |

| Hydroxysteroid Dehydrogenases (HSDs) | A broad family of oxidoreductases that catalyze the interconversion of ketones and hydroxyls on the steroid nucleus. wikipedia.org | Specifically, 3β-HSD and 17α-HSD activities are required to produce the 3β- and 17α-hydroxyl groups. |

Investigation of Reductive Metabolism and Stereospecificity of Estranes

The structure of 5α-Estrane-3β,17α-diol is defined by the specific stereochemistry at carbons 3, 5, and 17. This stereospecificity is the direct result of the action of particular reductase and dehydrogenase enzymes.

The formation of the 5α-estrane backbone is a critical step catalyzed by 5α-reductase enzymes (3-oxo-5α-steroid 4-dehydrogenases). wikipedia.org These enzymes facilitate the irreversible reduction of the C4-C5 double bond of precursor molecules. elsevierpure.com There are three known isoenzymes of 5α-reductase, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes, which exhibit tissue-specific expression and can be regulated by androgens. wikipedia.orgnih.gov For instance, research in immature mouse testes has shown that 5α-reductase 1 (SRD5A1) is the isoenzyme responsible for the formation of 5α-androstane-3α,17β-diol, a related androgen. nih.gov The action of these enzymes flattens the steroid molecule by altering the A/B ring junction, which is a hallmark of 5α-reduced steroids. elsevierpure.com

Once the 5α-reduced estrane nucleus is formed, hydroxysteroid dehydrogenases act to modify the functional groups at the C3 and C17 positions.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is part of a family of oxidoreductases that catalyze the conversion of a 3β-hydroxy-Δ⁵-steroid to a 3-oxo-Δ⁴-steroid, an essential step in the biosynthesis of virtually all hormonal steroids. wikipedia.org In the context of reductive metabolism, 3β-HSD activity can also work in the reverse direction, reducing a 3-keto group to a 3β-hydroxyl group, as seen in the formation of 5α-Estrane-3β,17α-diol from a 3-keto precursor. This activity has been identified in numerous tissues, including the human fetus. nih.gov

17α-Hydroxysteroid Dehydrogenase (17α-HSD): The 17α-hydroxyl group is relatively less common than the 17β configuration. Specific 17α-HSD enzymes have been characterized that can efficiently convert a 17-keto steroid into a 17α-hydroxy steroid. nih.gov For example, a mouse 17α-HSD has been shown to catalyze the transformation of 5α-androstane-3,17-dione into 5α-androstane-17α-ol-3-one (epiDHT) and androsterone (B159326) into 5α-androstane-3α,17α-diol (epi3α-diol). nih.gov This demonstrates the specific enzymatic capability within biological systems to produce the 17α-epimer necessary for the formation of 5α-Estrane-3β,17α-diol.

Table 2: Substrate-Product Transformations by Key HSD Enzymes This table is interactive. Click on the headers to sort.

| Enzyme | Substrate Example | Product Example | Stereochemical Change |

| 3β-HSD (reductive) | 5α-Estrane-3-one-17α-ol | 5α-Estrane-3β,17α-diol | C3-ketone → C3β-hydroxyl |

| 17α-HSD (reductive) | 5α-Estrane-3β-ol-17-one | 5α-Estrane-3β,17α-diol | C17-ketone → C17α-hydroxyl |

| 17α-HSD (reductive) | Dehydroepiandrosterone (DHEA) | 5-Androstene-3β,17α-diol (epi5diol) | C17-ketone → C17α-hydroxyl nih.gov |

Analysis of Conjugation and Deconjugation Mechanisms in Research Matrices

Following their formation, estrane diols like 5α-Estrane-3β,17α-diol typically undergo conjugation reactions. These processes are crucial for increasing the water solubility of the steroid, thereby facilitating its elimination from the body, primarily via urine.

The two principal conjugation pathways are:

Glucuronidation: This involves the attachment of a glucuronic acid moiety to one of the hydroxyl groups of the steroid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: This pathway involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

These conjugated forms are more readily excreted. In analytical procedures, a deconjugation step, often involving enzymatic hydrolysis (e.g., using β-glucuronidase), is typically required to release the free steroid for detection and quantification. researchgate.net The deuterated internal standard, 5α-Estrane-3β,17α-diol-d5, is essential in these analyses to accurately account for the efficiency of both the deconjugation and extraction steps. evitachem.com

Pathways of Sulfation and Glucuronidation of Estrane Diols

Glucuronidation and sulfation are the principal conjugation pathways for estrogens and related steroid compounds. researchgate.netnih.gov These processes effectively inactivate the steroid hormones by adding a glucuronide or sulfate (B86663) group, which renders the molecules less lipophilic and more readily excretable. researchgate.net

Glucuronidation is catalyzed by the family of UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net This reaction involves the transfer of a glucuronic acid moiety from the co-substrate UDP-glucuronic acid to a hydroxyl group on the steroid. For estrane diols, conjugation can occur at either the 3-hydroxyl or the 17-hydroxyl position. researchgate.net The resulting glucuronide conjugates are hydrophilic and are transported out of the cell by efflux transporters for eventual elimination. nih.gov

Sulfation is mediated by sulfotransferase (SULT) enzymes. researchgate.net This pathway transfers a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid molecule. In estrogens, sulfation predominantly occurs at the 3-position. researchgate.net

Table 1: Key Enzymes in Estrane Diol Conjugation

| Pathway | Enzyme Family | Function |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Catalyzes the transfer of glucuronic acid to the steroid. |

Methodologies for Enzymatic and Chemical Hydrolysis in Analytical Sample Preparation

In analytical chemistry, particularly in fields like clinical diagnostics and toxicology, the quantification of steroid hormones in biological matrices such as urine is often required. Since a significant portion of these steroids exist as sulfated and glucuronidated conjugates, a hydrolysis step is necessary to cleave these conjugates and liberate the free steroid for analysis. researchgate.netresearchgate.net 5Alpha-Estrane-3Beta,17Alpha-diol-d5 serves as an ideal internal standard in such analyses due to its structural similarity to the analytes of interest and its distinct mass, which allows for accurate quantification by mass spectrometry.

Enzymatic Hydrolysis is the most common approach due to its high specificity, which minimizes the alteration of the target steroid. researchgate.net This method employs enzymes that selectively cleave the conjugate bonds.

β-Glucuronidase: This enzyme is used to hydrolyze glucuronide conjugates. It can be sourced from various organisms, including bacteria (Escherichia coli) and mollusks (Helix pomatia). researchgate.net

Sulfatase: This enzyme cleaves sulfate ester bonds. Preparations from sources like Helix pomatia or abalone entrails often contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates. researchgate.netnih.gov

The efficiency of enzymatic hydrolysis is dependent on several factors, including pH, temperature, incubation time, and enzyme concentration. nih.gov Traditional methods often require long incubation periods, typically ranging from 12 to 18 hours. researchgate.netrsc.org However, recent advancements have significantly reduced this time. One such innovation is the use of ultrasound-enhanced enzymatic hydrolysis , which applies ultrasonic energy to kinetically enhance the enzymatic reaction. This technique can drastically shorten the sample preparation time to as little as 30 minutes without compromising the integrity of the analyte. researchgate.netrsc.org

Chemical Hydrolysis , typically involving strong acids (acid hydrolysis), is another method used to cleave conjugates. However, the harsh conditions can sometimes lead to the degradation of the target steroid, making enzymatic methods preferable for many applications. researchgate.net

Table 2: Comparison of Hydrolysis Methodologies for Steroid Conjugates

| Method | Reagent/Technique | Typical Duration | Key Characteristics |

|---|---|---|---|

| Conventional Enzymatic | β-glucuronidase / Sulfatase | 12-24 hours | High specificity; requires optimization of pH, temperature. researchgate.netnih.gov |

| Ultrasound-Enhanced Enzymatic | β-glucuronidase / Sulfatase with sonication | ~30 minutes | Rapid and specific; kinetically enhances enzyme activity. researchgate.netrsc.org |

Advanced Analytical Methodologies for the Quantitative Assessment of 5alpha Estrane 3beta,17alpha Diol D5 and Its Analogs in Research

Mass Spectrometry-Based Platforms for High-Precision Steroidomics Research

Mass spectrometry (MS) has become the definitive technology for steroid analysis, offering superior specificity and sensitivity compared to traditional methods like immunoassays. sciex.comoup.com Hyphenated techniques, which couple MS with powerful chromatographic separation methods such as gas chromatography (GC) or liquid chromatography (LC), are essential for resolving the complex mixtures of structurally similar steroid isomers found in biological samples. oup.comfarmaciajournal.com These platforms, particularly tandem mass spectrometry (MS/MS), enable the selective detection and quantification of target analytes like 5Alpha-Estrane-3Beta,17Alpha-diol (B13829717) even at very low concentrations. sciex.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Estrane (B1239764) Profiling

GC-MS has long been a robust and reliable platform for comprehensive steroid profiling. oup.comnih.gov Its high chromatographic resolution is ideal for separating isomeric compounds. However, due to the low volatility and thermal instability of steroids, chemical derivatization is a mandatory step prior to analysis to improve their chromatographic behavior and mass spectrometric properties. oup.comdiva-portal.orgtheses.cz

Derivatization is a critical process in GC-MS analysis of steroids, aiming to replace active hydrogens in polar functional groups (like hydroxyl groups) with less polar, more volatile, and more thermally stable moieties. oup.comeiu.edu For estrane diols, the most common strategy is silylation, which involves the introduction of a trimethylsilyl (B98337) (TMS) group. diva-portal.orgnih.gov

Several silylating agents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used. diva-portal.orgtheses.cz The efficiency of the derivatization reaction can be significantly enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS). nih.govresearchgate.net The choice of reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure complete and reproducible derivatization of both hydroxyl groups on the estrane diol molecule, preventing incomplete reactions that can lead to inaccurate quantification. eiu.eduresearchgate.net For instance, studies have shown that the inclusion of TMCS increases the derivatization yield, particularly for steroids with multiple hydroxyl groups. nih.gov

| Agent | Abbreviation | Common Catalyst | Key Characteristics | References |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylchlorosilane (TMCS) | Highly reactive and effective for hydroxyl groups. By-products are volatile and do not interfere with chromatography. | diva-portal.orgeiu.eduresearchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethyliodosilane (TMIS), Ammonium (B1175870) Iodide | One of the most powerful silylating agents, capable of derivatizing hindered hydroxyl groups. | diva-portal.orgtheses.cz |

| N-(trimethylsilyl)imidazole | TSIM | None | Highly selective for hydroxyl groups over less reactive functional groups. | diva-portal.orgresearchgate.net |

Under electron ionization (EI), the derivatized steroid molecules undergo fragmentation, producing a characteristic mass spectrum that acts as a chemical fingerprint. The analysis of these fragmentation patterns is crucial for structural elucidation and for differentiating between isomers. fu-berlin.delibretexts.org

For bis-TMS derivatives of estrane diols, fragmentation typically involves the loss of a trimethylsilanol (B90980) group ([M-90]⁺) and cleavage of the steroid rings. researchgate.net The D-ring, in particular, can produce characteristic fragment ions that are indicative of the substitution pattern at C17. researchgate.net For example, a fragment ion at m/z 129 is often associated with a TMS-derivatized hydroxyl group on the D-ring. researchgate.net While the mass spectra of stereoisomers (like 17α- and 17β-diols) can be very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be exploited for differentiation, although chromatographic separation remains the most reliable method. researchgate.netresearchgate.net The use of high-resolution mass spectrometry can provide elemental composition data for fragment ions, further aiding in their identification. fu-berlin.de

| m/z | Proposed Identity | Significance | References |

|---|---|---|---|

| M⁺ | Molecular Ion | Represents the mass of the intact derivatized molecule. Often the base peak for TMS derivatives. | nih.gov |

| M-15 | [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety. | fu-berlin.de |

| M-90 | [M-TMSOH]⁺ | Loss of a trimethylsilanol group, a characteristic fragmentation for TMS ethers. | researchgate.netresearchgate.net |

| 129 | Fragment of D-ring + TMS | Often indicative of a TMS-derivatized hydroxyl group at C17. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

LC-MS/MS is a powerful alternative to GC-MS, particularly for the analysis of steroids in complex biological samples like plasma or serum. sciex.comnih.gov Its main advantages include minimal sample preparation, often eliminating the need for chemical derivatization, and high specificity achieved through tandem mass spectrometry. oup.comfarmaciajournal.com This technique is well-suited for high-throughput clinical research applications. thermofisher.comnih.gov

Since mass spectrometry alone generally cannot distinguish between stereoisomers (e.g., 3β,17α vs. 3β,17β), chromatographic separation is paramount. thermofisher.comnih.gov The development of effective LC methods relies on the careful selection of the stationary phase (column), mobile phase composition, and gradient conditions.

Reversed-phase chromatography using C18 columns is a common starting point, but achieving separation of closely related steroid isomers often requires more specialized column chemistries. acs.org Biphenyl phases, for example, have demonstrated unique selectivity for aromatic and moderately polar analytes like steroids, providing enhanced resolution of structural isomers, especially when using methanol-based mobile phases. thermofisher.com Other approaches include the use of pentafluorophenyl (PFP) columns or novel polymeric phases. researchgate.net The optimization of the mobile phase gradient (the rate of change in solvent composition) is also critical to maximize the separation between isomeric peaks. thermofisher.com

| Stationary Phase | Mobile Phase Solvents | Principle of Separation | References |

|---|---|---|---|

| C18 (Octadecylsilane) | Acetonitrile/Water, Methanol/Water | Hydrophobic interactions. Standard for reversed-phase LC. | thermofisher.comacs.org |

| Biphenyl | Methanol/Water | Offers unique π-π interactions, enhancing selectivity for aromatic and unsaturated steroids. | thermofisher.com |

| Pentafluorophenyl (PFP) | Acetonitrile/Water, Methanol/Water | Provides alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions. | |

| Cyclodextrin-bonded | Methanol/Water | Separation based on inclusion complex formation, effective for resolving epimers. | acs.org |

For quantitative analysis, triple quadrupole mass spectrometers are typically operated in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This highly selective technique involves monitoring a specific precursor-to-product ion transition for a given analyte. thermofisher.com

The design of an MRM assay begins with the selection of a suitable precursor ion, which is usually the protonated molecule [M+H]⁺ in positive ionization mode. This precursor ion is then fragmented in the collision cell, and one or more specific, intense product ions are selected for monitoring. thermofisher.com For 5Alpha-Estrane-3Beta,17Alpha-diol-d5, the precursor ion will have a mass 5 Daltons higher than its non-deuterated analog. The product ions may or may not retain all the deuterium (B1214612) labels, depending on the fragmentation pathway. Typically, at least two transitions (one for quantification and one for confirmation) are monitored for each analyte to ensure high specificity. sciex.com The validation of the MRM assay involves assessing key performance parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ) to ensure the method is reliable and robust for its intended research application. nih.govthermofisher.com

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | References |

|---|---|---|---|---|

| Estradiol (E2) | 273.2 | 147.1 | Positive | sciex.com |

| Estrone (E1) | 271.2 | 145.1 | Positive | sciex.com |

| Testosterone (B1683101) | 289.2 | 97.1 | Positive | nih.gov |

| Progesterone | 315.2 | 97.1 | Positive | nih.gov |

| 5α-Estrane-3β,17α-diol (Hypothetical) | 279.2 [M+H]⁺ | Specific product ions | Positive | |

| 5α-Estrane-3β,17α-diol-d5 (Hypothetical) | 284.2 [M+H]⁺ | Specific product ions | Positive |

Role of this compound as a Stable Isotope Internal Standard

In the landscape of quantitative steroid analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting for analyte loss during sample preparation and for variations in instrument response. nih.gov this compound serves as an ideal stable isotope internal standard. As a deuterated analog of the endogenous steroid, it shares near-identical physicochemical properties with the target analyte. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. usgs.gov

The key difference lies in its mass. The incorporation of five deuterium atoms results in a mass shift that allows the mass spectrometer to distinguish it from the unlabeled, endogenous compound. By adding a known amount of this compound to a sample at the beginning of the analytical process, any losses or variations encountered will affect both the standard and the analyte proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a highly accurate measurement that is corrected for procedural inconsistencies. usgs.govyoutube.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique considered a definitive method for achieving high accuracy and precision in quantitative analysis. youtube.com The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched form of the analyte—the "spike" or internal standard—to the sample. youtube.com This isotopically labeled standard is chemically identical to the endogenous analyte but has a different mass due to the presence of stable isotopes like deuterium (²H) or carbon-13 (¹³C). usgs.gov

Once the standard is added and has equilibrated with the sample, the mixture is processed through extraction, purification, and derivatization steps. During analysis by mass spectrometry, the instrument separately measures the signal intensities of the native analyte and the isotopically labeled internal standard. youtube.com Because the standard and the analyte exhibit the same behavior throughout the sample preparation and analysis, any loss of substance will not affect the ratio of their isotopes. youtube.com

Quantification is based on measuring the altered isotope ratio of the mixture. By comparing this ratio to the known amount of the added standard, the original concentration of the endogenous analyte in the sample can be calculated with exceptional accuracy. This reliance on signal ratios rather than absolute signal intensities effectively minimizes errors arising from sample loss, matrix effects, or instrument variability, making IDMS the gold standard for steroid hormone quantification. nih.govyoutube.com

For an analytical method to be considered reliable for research applications, it must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures that it is suitable for its intended purpose. Key validation parameters for quantitative steroid analysis using internal standards like this compound include:

Accuracy : This measures the closeness of the mean test results to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on samples spiked with known concentrations of the analyte. Accuracy is typically expressed as a percentage of the nominal value, with acceptable bias often ranging from -15% to +15%. ssrn.comnih.gov

Precision : This refers to the closeness of agreement among a series of measurements. It is evaluated at two levels: intra-assay precision (repeatability within the same run) and inter-assay precision (reproducibility across different runs). Precision is expressed as the coefficient of variation (%CV), which should generally be less than 15%. ssrn.comuliege.be

Linearity : This demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. It is determined by analyzing a series of standards over a defined concentration range. The relationship is typically evaluated by the coefficient of determination (R²), which should be greater than 0.99. uliege.beresearchgate.net

Lower Limit of Quantification (LLOQ) : This is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision, typically within ±20% for both parameters. nih.gov

Selectivity/Specificity : This is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix. nih.gov

Matrix Effect : This assesses the influence of co-eluting, undetected sample components on the ionization of the target analyte. It is evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. Ideally, matrix effects should be within an acceptable range, often less than 15%. ssrn.com

Recovery : This measures the efficiency of the extraction process. It is determined by comparing the analyte's response in a pre-extraction spiked sample to a post-extraction spiked sample. ssrn.com

| Validation Parameter | Typical Acceptance Criteria for Research Applications | Reference |

|---|---|---|

| Accuracy (Bias) | Within ±15% of the nominal value | ssrn.comnih.gov |

| Precision (%CV) | < 15% | ssrn.comuliege.be |

| Linearity (R²) | > 0.99 | uliege.beresearchgate.net |

| Lower Limit of Quantification (LLOQ) | Accuracy and Precision within ±20% | nih.gov |

| Matrix Effect | Typically < 15% | ssrn.com |

| Recovery | Consistent and reproducible (e.g., 76-103%) | ssrn.com |

Advanced Sample Preparation Techniques for Comprehensive Estrane Analysis

The analysis of estranes in biological matrices like serum, plasma, or tissue presents significant challenges due to their low concentrations and the complexity of the sample matrix. nih.gov Effective sample preparation is a critical step to remove interfering substances such as proteins and lipids, and to concentrate the target analytes before instrumental analysis. thermofisher.comchromatographyonline.com

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating steroids from complex samples. thermofisher.comchromatographyonline.com It utilizes a solid sorbent material packed into a cartridge to selectively retain either the analytes of interest or the interfering matrix components. thermofisher.com For estrane analysis, reversed-phase sorbents like C18 are commonly employed. nih.gov

Optimization of an SPE method involves several key steps:

Sorbent Selection : Choosing the appropriate sorbent chemistry (e.g., C18, HLB) based on the polarity of the target estranes and the sample matrix. chromatographyonline.comnih.gov

Conditioning : Wetting the sorbent with an organic solvent (e.g., methanol) to activate it. chromatographyonline.com

Equilibration : Rinsing the sorbent with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading. chromatographyonline.com

Sample Loading : Applying the pre-treated sample to the cartridge. The flow rate is a critical parameter to ensure efficient retention. chromatographyonline.com

Washing : Passing a weak solvent over the sorbent to remove loosely bound interferences while the analytes of interest remain retained. The composition and volume of the wash solvent are optimized to maximize interference removal without eluting the target compounds. nih.gov

Elution : Using a strong organic solvent (e.g., methanol, acetone) to disrupt the analyte-sorbent interaction and elute the purified estranes for collection. thermofisher.comnih.gov

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com The choice of extraction solvent is crucial and depends on the analyte's polarity, often guided by its LogP value. chromatographyonline.com

Key optimization parameters for LLE include:

Solvent Selection : Choosing an organic solvent (e.g., diethyl ether, methyl tert-butyl ether, hexane) that provides high recovery for the target estranes while minimizing the extraction of interfering substances. nih.govchromatographyonline.com

pH Adjustment : For ionizable compounds, adjusting the pH of the aqueous sample can suppress ionization and drive the neutral analyte into the organic phase, thereby increasing extraction efficiency. chromatographyonline.comelementlabsolutions.com

Solvent-to-Sample Ratio : Optimizing the volume ratio of the organic solvent to the aqueous sample can significantly improve recovery. Ratios such as 7:1 are often considered a good starting point. chromatographyonline.comelementlabsolutions.com

Salting Out : Adding a salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of hydrophilic analytes, promoting their transfer into the organic phase. chromatographyonline.comelementlabsolutions.com

Extraction Time and Vigor : Ensuring sufficient mixing time and intensity to facilitate the transfer of analytes between phases. chromatographyonline.com

For highly complex matrices like brain tissue, a combination of LLE followed by SPE can provide superior purification compared to either method alone. nih.gov

Derivatization is a chemical modification process often required in steroid analysis, particularly for gas chromatography-mass spectrometry (GC-MS), to improve the volatility and thermal stability of the analytes. sigmaaldrich.com It can also be used in LC-MS to enhance ionization efficiency. nih.gov Traditional derivatization methods often involve long incubation times at high temperatures. nih.gov

Microwave-Assisted Derivatization (MAD) has emerged as a rapid and efficient alternative. sigmaaldrich.commdpi.com This technique utilizes microwave energy to directly and rapidly heat the sample and derivatizing reagents, significantly accelerating the reaction rate. mdpi.com For steroid analysis, a common derivatization process is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. nih.govmdpi.com

The key advantages of MAD in a research context include:

Speed : Reaction times can be reduced from hours to mere minutes. For example, silylation of steroids can be completed in as little as 3 minutes using microwave irradiation, compared to 16 hours with conventional heating. sigmaaldrich.comnih.gov

Efficiency : MAD often provides derivatization yields that are comparable to or better than traditional methods. sigmaaldrich.comnih.gov

Reproducibility : The precise control of microwave power and irradiation time leads to highly reproducible results. sigmaaldrich.com

Optimization of a MAD protocol involves adjusting the microwave power and irradiation time to achieve complete derivatization without causing degradation of the analytes. sigmaaldrich.commdpi.com For instance, a study on the derivatization of 36 different steroids found optimal conditions to be 600 W for 3 minutes. sigmaaldrich.comnih.gov This rapid and effective technique facilitates higher sample throughput, a significant advantage in large-scale research studies and metabolomics profiling. nih.govmdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Derivatization (MAD) | Reference |

|---|---|---|---|

| Reaction Time | Typically long (e.g., 16 hours) | Rapid (e.g., 3-5 minutes) | sigmaaldrich.comnih.gov |

| Heating Mechanism | Conduction/Convection | Direct Dielectric Heating | mdpi.com |

| Efficiency | Effective | Similar or improved yields | sigmaaldrich.comnih.gov |

| Key Optimization Variables | Temperature, Time | Microwave Power, Irradiation Time | sigmaaldrich.commdpi.com |

Mechanistic Biological and Pharmacological Research Applications of 5alpha Estrane 3beta,17alpha Diol

Investigations of Steroid Metabolic Networks in Animal Models

The study of how steroids are processed and eliminated is crucial in fields like veterinary science and toxicology. 5alpha-estrane-3beta,17alpha-diol (B13829717) serves as an important molecule in these investigations, particularly in animal models.

In livestock, particularly cattle, 17β-nandrolone is a frequently misused anabolic steroid to promote growth. nih.gov Detecting its illegal use is complicated by its extensive metabolism and the natural occurrence of related compounds. nih.gov Research has identified 5alpha-estrane-3beta,17alpha-diol as one of several key metabolites of administered nandrolone (B1676933). nih.govresearchgate.net

Studies have focused on characterizing the urinary profiles of cattle treated with nandrolone to identify specific biomarkers of its use. nih.gov Following administration, nandrolone is converted into a complex pattern of metabolites, including various estranediols. The presence and concentration of 5alpha-estrane-3beta,17alpha-diol, among other isomers, can be tracked over time to understand the kinetics of nandrolone elimination. nih.gov However, its utility as a definitive marker is complex, as it has been reported to occur naturally in the urine of pregnant and even injured cattle, which complicates the interpretation of testing results. nih.govresearchgate.net Therefore, research focuses on comparing its levels and ratios with other nandrolone metabolites, such as the 17β-isomers (e.g., 5alpha-estrane-3beta,17beta-diol), which may not be found in untreated animals and could serve as more definitive biomarkers of abuse. nih.govresearchgate.net

Table 1: Nandrolone Metabolites Investigated in Cattle Urine

| Metabolite | Common Abbreviation | Status as Biomarker |

| 5alpha-Estrane-3beta,17alpha-diol | aba | Investigated; complicated by natural occurrence in pregnant/injured animals. nih.govresearchgate.net |

| 5alpha-Estrane-3beta,17beta-diol | abb | Considered a potential definitive biomarker; not detected in untreated animals. nih.gov |

| 5beta-Estrane-3alpha,17beta-diol | bab | Considered a potential definitive biomarker; not detected in untreated animals. nih.gov |

| 5alpha-Estrane-3alpha,17beta-diol | aab | Investigated as part of the metabolic profile. nih.gov |

| 5beta-Estrane-3alpha,17alpha-diol | baa | Detected in urine after nandrolone administration. nih.gov |

Beyond its role as an exogenous metabolite, 5alpha-estrane-3beta,17alpha-diol is studied within the broader context of endogenous steroid networks in preclinical models like rats and mice. Steroid metabolism involves a series of enzymatic conversions, primarily by hydroxysteroid dehydrogenases and reductases, that modify the structure and activity of hormones. nih.gov

For example, the metabolism of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) leads to the formation of various androstanediols. nih.govresearchgate.net Research in immature mouse testes has shown that steroid 5alpha-reductase enzymes are critical for these pathways. nih.gov While 5alpha-estrane-3beta,17alpha-diol is primarily associated with nandrolone, its structural similarity to metabolites of endogenous androgens like testosterone makes it relevant for understanding the substrate specificity of the enzymes involved in these pathways. nih.govdrugbank.com By studying how compounds like 5alpha-estrane-3beta,17alpha-diol are formed and processed, researchers can gain insight into the complex web of reactions that control the balance of steroid hormones in various tissues.

Modulatory Roles in Cellular and Receptor Signaling: In Vitro Studies

The biological effects of steroids are mediated by their interaction with specific nuclear receptors. In vitro studies using cell lines are essential for dissecting these interactions. Research has explored the potential for androgen metabolites to exert effects through non-traditional pathways, including estrogen receptors.

A significant area of research is the finding that certain androgen metabolites can bind to and activate estrogen receptors (ERs), acting as estrogens. nih.gov This is particularly true for the beta subtype of the estrogen receptor (ERβ). nih.govnih.gov The closely related androgen metabolite, 5alpha-androstane-3beta,17beta-diol (3β-Adiol), which differs from the subject compound only in the steroid backbone (androstane vs. estrane), is a well-characterized ERβ agonist. nih.govfrontiersin.org

Studies have shown that 3β-Adiol binds efficiently to ERβ and can stimulate ER-mediated gene expression. nih.govfrontiersin.org This suggests that the biological activity of an androgen like DHT may not be limited to the androgen receptor, but can be extended and modulated via its metabolism into estrogenic compounds. frontiersin.org Given its structural similarity, 5alpha-estrane-3beta,17alpha-diol is investigated for similar properties. This research is critical for understanding how synthetic steroids or their metabolites might produce estrogenic effects in the body, influencing tissues that are rich in ERβ, such as the prostate, brain, and bone. nih.govnih.gov

For instance, in prostate cells, which express both AR and ERs, the androgen metabolite 3β-Adiol exerts potent effects through ERβ, independent of the AR. nih.gov This ERβ activation can lead to downstream effects, such as inhibiting cancer cell migration, that are distinct from classical androgenic actions. nih.gov Research into 5alpha-estrane-3beta,17alpha-diol explores whether it participates in similar mechanisms. By activating ERβ in a cell that is also responding to androgens via AR, the compound could influence a different set of genes, leading to a modified or entirely novel cellular outcome compared to the effect of the parent androgen alone. This demonstrates that the metabolic conversion of steroids is a critical layer of regulation that can fine-tune hormonal signaling.

Exploration as a Research Biomarker in Non-Clinical Settings

A primary application of 5alpha-estrane-3beta,17alpha-diol is as a research biomarker, particularly for detecting the administration of its parent compound, nandrolone, in animals. nih.govmadbarn.com An effective biomarker must be reliably detectable and linked to a specific physiological state or exposure.

In doping control for racehorses and livestock, urine is analyzed for the presence of prohibited substances and their metabolites. nih.govmadbarn.comnih.gov 5alpha-Estrane-3beta,17alpha-diol is a major urinary metabolite of nandrolone in horses. madbarn.com Its presence in female horses or geldings is considered a violation of racing rules. madbarn.com For male horses, where some natural production can occur, regulatory authorities have established a concentration threshold to distinguish between endogenous levels and illegal administration. madbarn.com The development of analytical methods to accurately quantify this metabolite is therefore essential for sports integrity and food safety enforcement. nih.gov Its use as a biomarker in non-clinical research helps to establish the metabolic profile and elimination kinetics of nandrolone, providing the scientific basis for regulatory testing protocols. nih.govnih.gov

Table 2: Summary of Research Applications

| Research Area | Specific Application of 5alpha-Estrane-3beta,17alpha-diol | Key Research Finding |

| Animal Metabolic Studies | Tracing the metabolism of exogenous nandrolone in cattle and horses. nih.govmadbarn.com | Serves as a urinary biomarker, but its utility is nuanced by potential endogenous presence in certain animals. researchgate.netmadbarn.com |

| Cellular Signaling | Investigating potential estrogenic activity through ERα and ERβ. nih.govnih.gov | Structurally similar compounds are potent ERβ agonists, suggesting a role in androgen-estrogen signaling cross-talk. frontiersin.org |

| Biomarker Research | Use as a target analyte in methods to detect steroid administration in non-clinical settings. nih.govnih.gov | Its presence above established thresholds is used as evidence of nandrolone administration in regulatory contexts. madbarn.com |

Metabolite Profiling in Animal and In Vitro Experimental Systems

The deuterated steroid, 5α-Estrane-3β,17α-diol-d5, serves a critical function in modern bioanalytical research, primarily as an internal standard for quantitative analyses using mass spectrometry (MS). nih.govirisotope.com Stable isotope labeling, the process of replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (like deuterium), is a cornerstone of high-precision metabolite profiling. irisotope.com Because molecules labeled with stable isotopes are chemically identical to their non-labeled counterparts, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. irisotope.com However, they are distinguishable by their difference in mass. irisotope.com

In experimental research, 5α-Estrane-3β,17α-diol-d5 is added in a known quantity to biological samples, such as plasma, urine, or tissue homogenates from animal models, as well as to in vitro systems like cell culture media or microsomal incubations. nih.gov Its purpose is to enable accurate quantification of the naturally occurring (endogenous) or administered (exogenous) 5α-Estrane-3β,17α-diol. The use of an isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.com

This methodology corrects for potential variations and analyte loss that can occur during the analytical process, such as extraction inefficiencies, matrix effects, and fluctuations in instrument response. nih.gov By comparing the signal intensity of the target analyte (5α-Estrane-3β,17α-diol) to the known concentration of the internal standard (5α-Estrane-3β,17α-diol-d5), researchers can calculate the precise concentration of the analyte in the original sample with high accuracy and reproducibility. nih.gov This approach significantly enhances the sensitivity and reliability of steroid hormone quantification, which is crucial for understanding the complex metabolic pathways and pharmacokinetics of steroid compounds in various experimental models. nih.govmdpi.com

The table below summarizes the key applications of 5α-Estrane-3β,17α-diol-d5 in metabolite profiling.

| Application Area | Technique | Purpose of 5α-Estrane-3β,17α-diol-d5 | Outcome |

| Animal Model Studies (e.g., urine, plasma) | LC-MS/MS, GC-MS | Internal Standard | Accurate quantification of 5α-Estrane-3β,17α-diol levels to study metabolism and pharmacokinetics. |

| In Vitro Experiments (e.g., microsomes, cell lines) | LC-MS/MS, GC-MS | Internal Standard | Precise measurement of metabolite formation, helping to identify and characterize metabolic pathways and enzymatic activities. |

| Steroid Biotransformation Analysis | Stable Isotope Dilution Analysis | Calibrant and Tracer | Elucidation of the origin and formation of specific steroid metabolites in complex biological systems. nih.gov |

Association with Specific Physiological or Biochemical States in Research Models

The precise measurement of 5α-Estrane-3β,17α-diol, facilitated by its deuterated analogue, is instrumental in associating this steroid with specific biochemical and physiological conditions in research models. A significant area of this research is in the study of anabolic androgenic steroid metabolism.

In bovine models, 5α-Estrane-3β,17α-diol has been identified as a major metabolite of the synthetic anabolic steroid nandrolone. researchgate.net Research investigating biomarkers for the illegal administration of nandrolone in cattle has focused on profiling its various metabolites in urine. researchgate.net Studies have demonstrated that following the administration of 17β-nandrolone, 5α-estrane-3β,17α-diol is a prominent resulting compound, with concentrations reaching up to 100 µg/L in urine samples. researchgate.net

The detection and quantification of this specific metabolite are key to distinguishing between endogenous steroid profiles and those resulting from exogenous steroid administration. While some nandrolone metabolites can occur naturally in specific physiological states, such as in pregnant or injured animals, the profile and concentration of metabolites like 5α-estrane-3β,17α-diol provide crucial evidence in anti-doping and food safety contexts. researchgate.net Therefore, this compound is directly associated with the biochemical state of nandrolone biotransformation and the physiological state of anabolic agent administration.

The table below details the findings related to 5α-Estrane-3β,17α-diol in research models studying nandrolone metabolism.

| Research Model | Biochemical State | Associated Finding | Significance |

| Bovine (Cattle) | Metabolism of exogenous 17β-nandrolone | 5α-Estrane-3β,17α-diol identified as a major urinary metabolite. researchgate.net | Serves as a potential biomarker to detect the abuse of nandrolone in livestock. researchgate.net |

| Bovine (Cattle) | Post-administration of nandrolone | Urinary concentrations of up to 100 µg/L have been detected. researchgate.net | Provides a quantitative indicator for confirming the administration of the synthetic steroid. |

While direct research on other physiological roles of 5α-Estrane-3β,17α-diol is specific, studies on structurally similar androgen metabolites highlight the importance of investigating such compounds. For instance, the related steroid 5α-androstane-3β,17β-diol has been shown to interact with estrogen receptor beta (ERβ) and modulate the hypothalamo-pituitary-adrenal (HPA) axis, which governs stress responses. frontiersin.orgnih.gov Furthermore, it has been implicated in the regulation of prostate cancer cell migration. nih.gov These findings underscore the principle that specific steroid metabolites can have distinct biological activities and serve as key signaling molecules in various physiological and pathophysiological states, reinforcing the importance of accurately profiling compounds like 5α-Estrane-3β,17α-diol in diverse research models.

Chemical Synthesis and Derivatization Methodologies for Research Standards

Development of Synthetic Routes for Deuterated 5Alpha-Estrane-3Beta,17Alpha-diol-d5

The synthesis of this compound involves the specific incorporation of five deuterium (B1214612) atoms into the molecular structure of the parent steroid, 5Alpha-Estrane-3Beta,17Alpha-diol (B13829717). evitachem.com This process is critical for creating a stable isotope-labeled internal standard that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. The development of these synthetic routes requires controlled reaction conditions to ensure high purity and isotopic enrichment. evitachem.comnih.gov

Key methodologies for deuteration include:

Catalytic Exchange Reactions: This common method utilizes a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium gas (D2) or deuterated solvents. evitachem.com

Use of Deuterated Reagents: Synthesis can be designed to employ reagents that already contain deuterium atoms. evitachem.com These reagents introduce the deuterium label at specific positions within the molecular scaffold during the synthetic process.

The successful synthesis of these labeled compounds is a prerequisite for their application in quantitative and metabolic research. nih.gov

| Synthetic Method | Description | Key Consideration |

|---|---|---|

| Catalytic Exchange Reactions | Employs a catalyst to swap hydrogen atoms for deuterium atoms from a deuterium source. evitachem.com | Requires careful control of reaction conditions to achieve desired labeling and purity. evitachem.com |

| Deuterated Reagents | Incorporates deuterium into the steroid structure using reagents that are pre-labeled with deuterium. evitachem.com | Allows for precise, site-specific introduction of deuterium atoms. |

Preparation of Isotopic Analogs for Metabolic Tracing Studies

Isotopically labeled compounds are essential for elucidating complex metabolic pathways and understanding the disposition of drugs and endogenous substances. researchgate.net The preparation of isotopic analogs like this compound is specifically intended for use in metabolic tracing studies. nih.govnih.govnih.gov In these studies, the deuterated steroid is introduced into a biological system, and its metabolic fate is monitored over time.

The primary advantage of using a deuterated analog is its utility in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govnih.gov Because deuterium atoms increase the mass of the molecule, the labeled compound and its metabolites can be clearly distinguished from their naturally occurring (endogenous) counterparts. nih.govnih.gov This distinction is crucial for:

Eliminating Interference: It removes the ambiguity caused by the presence of endogenous steroids in biological samples, allowing for accurate characterization of metabolic products. nih.govresearchgate.net

Precise Quantification: The labeled compound often serves as an internal standard, enabling reliable and precise quantification of the non-labeled steroid's metabolites. sigmaaldrich.com

Pathway Elucidation: Researchers can confidently track the biotransformation of the administered compound, identifying novel metabolites and delineating complex metabolic networks. researchgate.netnih.gov

The use of stable isotope labeling has become a cornerstone of modern metabolism studies, providing clear and unambiguous data for understanding the physiological and pharmacological roles of steroid hormones. nih.govnih.gov

Innovation in Derivatization Reagents for Enhanced Analytical Detection

For many steroids, direct analysis by gas chromatography (GC) is challenging due to their low volatility and thermal instability. fujifilm.com To overcome these limitations, a derivatization step is typically required before GC-MS analysis. nih.govacs.org This process involves chemically modifying the steroid to create a derivative that is more volatile and thermally stable, thereby improving its chromatographic behavior and detection sensitivity. fujifilm.com

Silylation is the most common derivatization technique for steroids, converting polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. fujifilm.comnih.govresearchgate.net This transformation enhances volatility and often produces characteristic mass spectra that aid in structural analysis. fujifilm.com A variety of silylation reagents are available, each with different reactivities and applications.

Innovations in this area focus on developing more efficient and robust reagents and methods. For instance, mixtures of reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and dithiothreitol (B142953) (DTT) are commonly used to achieve comprehensive silylation, even for less reactive groups. nih.govresearchgate.net Furthermore, techniques such as microwave-accelerated derivatization (MAD) have been developed to drastically reduce reaction times from over 30 minutes to as little as one minute, significantly speeding up sample preparation. acs.org

| Reagent Abbreviation | Full Name | Primary Application in Steroid Analysis |

|---|---|---|

| MSTFA | N-methyl-N-trimethylsilyl trifluoroacetamide | A powerful silylating agent widely used for derivatizing hydroxyl, carboxyl, and amine groups in steroids. nih.govresearchgate.net |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Another common silylating reagent, often used with a catalyst like TMCS. acs.org |

| TMCS | Trimethylchlorosilane | Frequently used as a catalyst in combination with other silylating reagents like BSTFA to increase reactivity. acs.org |

| TMSI | N-Trimethylsilylimidazole | Considered one of the strongest silylators, particularly effective for hydroxyl groups in steroids and carbohydrates. fujifilm.comthermofisher.com |

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can be advantageous in certain mass spectrometry applications. thermofisher.com |

Future Directions in Research on 5alpha Estrane 3beta,17alpha Diol and Deuterated Estranes

Emerging Analytical Technologies for Ultra-Trace Analysis of Estranes

The accurate detection and quantification of estranes like 5α-Estrane-3β,17α-diol at very low concentrations are critical for understanding their physiological and pathological roles. The development of new analytical technologies is driven by the need for improved sensitivity, specificity, and high-throughput capabilities. contentstack.compharmtech.com

Stable isotope-labeled steroids, such as 5α-Estrane-3β,17α-diol-d5, are indispensable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.com They allow for the correction of matrix effects and variations during sample preparation and analysis, which is essential for achieving precise and accurate measurements. sigmaaldrich.comclearsynth.com The use of deuterated standards is a cornerstone of reliable steroid profiling in various biological fluids. sigmaaldrich.comnih.gov

Future advancements in this area are expected to focus on several key technologies:

Advanced Mass Spectrometry (MS) Techniques: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established method for steroid analysis, newer MS-based approaches offer even greater sensitivity and resolving power. nih.govmdpi.com Techniques such as ion mobility-mass spectrometry (IM-MS) and capillary electrophoresis-mass spectrometry (CE-MS) are emerging as powerful tools for separating complex isomeric mixtures of steroids and their metabolites. pharmtech.com

Ultra-High-Performance Liquid Chromatography (UHPLC): The adoption of UHPLC systems with sub-2 µm particle columns significantly reduces analysis time while providing higher resolution chromatographic separations compared to traditional HPLC. pharmtech.com This allows for more efficient processing of large numbers of samples.

Improved Sample Preparation and Extraction: Innovations in sample preparation, such as dispersive liquid-liquid microextraction (DLLME) and solid-phase extraction (SPE), are crucial for isolating and concentrating ultra-trace levels of estranes from complex biological matrices like plasma, urine, and tissue. nih.gov These techniques help to remove interfering substances and enhance the sensitivity of subsequent analyses. nih.gov

| Technology | Principle | Key Advantage for Estrane Analysis | Reported Sensitivity |

|---|---|---|---|

| UHPLC-MS/MS | Combines high-resolution liquid chromatography with sensitive and specific mass detection. | Rapid, high-resolution separation and quantification of multiple steroids simultaneously. pharmtech.com | ng/mL to pg/mL range. nih.govmdpi.com |

| Ion Mobility-MS (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Ability to separate isomeric and isobaric estrane metabolites that are difficult to resolve by chromatography alone. pharmtech.com | Comparable to other advanced MS techniques. |

| Capillary Electrophoresis-MS (CE-MS) | Separates molecules based on their electrophoretic mobility in a capillary. | High separation efficiency and requires very small sample volumes. pharmtech.com | Low ng/L concentrations have been achieved for some analytes. nih.gov |

| Microextraction Techniques (e.g., DLLME) | Liquid- or solid-phase extraction methods using minimal solvent volumes. | Effective preconcentration of analytes, overcoming matrix interference and improving detection limits. nih.gov | Can lower detection limits to the ng/L level. nih.gov |

Development of Advanced In Vitro and In Vivo Model Systems for Metabolic Research

Understanding the metabolic fate of 5α-Estrane-3β,17α-diol is essential for elucidating its biological activity. The development of more sophisticated in vitro and in vivo models that better recapitulate human physiology is a key area of future research.

In Vitro Models: Traditional in vitro systems, such as liver slices and cell lines, have provided foundational knowledge of steroid metabolism. nih.govnih.gov However, there is a growing emphasis on developing more complex, human-relevant models. Organ-on-a-chip (OOC) and microphysiological systems (MPS) are at the forefront of this effort. mdpi.com For instance, a gut-liver-on-a-chip model could be used to study the absorption and first-pass metabolism of orally administered estranes, providing more reliable predictions of their bioavailability and metabolic profile in humans. mdpi.com These models offer advantages in terms of throughput and the ability to reduce animal testing. nih.govmdpi.com

In Vivo Models: While animal models remain important, there is a continuous effort to refine their use and to develop models that more closely mimic specific human conditions. For example, genetically engineered mouse models or specialized rat strains could be used to investigate the role of specific enzymes in the metabolism of 5α-Estrane-3β,17α-diol. nih.gov Comparing metabolic profiles across different species, such as in guinea pigs, can also provide valuable insights into conserved and divergent metabolic pathways. nih.gov

| Model System | Description | Application in Estrane Research | Advantages |

|---|---|---|---|

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the physiology of human organs. mdpi.com | Studying tissue-specific metabolism and interactions (e.g., gut-liver axis) of 5α-Estrane-3β,17α-diol. mdpi.com | More physiologically relevant than 2D cell cultures; potential for high-throughput screening. mdpi.com |

| 3D Cell Cultures (Organoids/Spheroids) | Cells grown in three-dimensional structures that better mimic tissue architecture. | Investigating long-term metabolic activity and cellular responses to estrane exposure. | Improved cell-cell interactions and more realistic physiological responses. |

| Reporter Gene Assays (e.g., CALUX) | Cell-based assays that measure the activation of specific nuclear receptors by compounds. nih.gov | Screening for the androgenic or estrogenic activity of 5α-Estrane-3β,17α-diol and its metabolites. nih.gov | High-throughput capability for assessing biological activity. researchgate.net |

| Genetically Engineered Animal Models | Animals (e.g., mice) with specific genes modified to study the function of particular enzymes or receptors. | Elucidating the specific metabolic pathways and mechanisms of action of estranes in vivo. | Provides data on the systemic effects and metabolism within a whole organism. |

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand complex biological processes by integrating data from multiple molecular levels. frontiersin.org The application of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for providing a holistic view of the biological effects of 5α-Estrane-3β,17α-diol. griffith.edu.aunih.gov

By exposing advanced model systems (such as those described in section 6.2) to 5α-Estrane-3β,17α-diol and analyzing the subsequent changes across different omics layers, researchers can:

Identify Novel Biomarkers: Metabolomics studies can reveal changes in the metabolic profile of a cell or organism following exposure to the compound, potentially identifying new biomarkers of effect.

Uncover Mechanisms of Action: Integrating transcriptomics (gene expression) and proteomics (protein expression) data can help to identify the signaling pathways and cellular processes that are modulated by 5α-Estrane-3β,17α-diol. mdpi.com This can provide a more comprehensive understanding of its mode of action beyond simple receptor binding. mdpi.com

Construct Predictive Models: The vast datasets generated by multi-omics experiments can be used to build computational models that predict the biological response to estrane exposure. nih.gov This "hypothesis-free" approach can uncover previously unknown molecular players and interactions. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 5Alpha-Estrane-3Beta,17Alpha-diol-d5 in experimental settings?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 283.256 (C18H25D5O2), and compare it with theoretical isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, can confirm stereochemical assignments (e.g., 3β- and 17α-hydroxyl groups) . For deuterium labeling validation, isotopic enrichment analysis via LC-MS/MS with fragmentation patterns is recommended .

Q. What protocols ensure stability during storage and handling of this compound?

- Methodological Answer : Store at -20°C in inert, airtight containers to prevent degradation via oxidation or isotopic exchange. Monitor stability under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) using HPLC-UV to track purity changes. Avoid repeated freeze-thaw cycles to minimize deuterium loss .

Q. How can this compound be synthesized with deuterium labeling for metabolic studies?

- Methodological Answer : Deuterium is typically introduced via catalytic exchange (e.g., D2O with Pd/C) at specific positions (e.g., C-2 and C-4 in the estrane backbone). Validate labeling efficiency using isotopic ratio mass spectrometry (IRMS) and ensure <95% deuterium incorporation to meet reference material standards .

Q. What detection methods are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Use transitions such as m/z 283.2 → 253.1 (loss of two hydroxyl groups) and 283.2 → 145.0 (fragmentation of the steroid backbone). Validate with a calibration curve (1–100 ng/mL) and deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How do isotopic effects (deuterium vs. protium) influence receptor binding affinity in steroid hormone studies?

- Methodological Answer : Perform competitive binding assays (e.g., with estrogen receptors α/β) using both deuterated and non-deuterated analogs. Calculate dissociation constants (Kd) via Scatchard analysis. Theoretical frameworks from quantum mechanical studies (e.g., isotopic mass differences altering hydrogen-bond strength) should guide interpretation of deviations >10% in binding affinity .

Q. What experimental designs resolve contradictions in metabolic pathway data involving this compound?

- Methodological Answer : Use a factorial design to test variables like enzyme isoforms (e.g., CYP3A4 vs. CYP17A1), co-factor availability (NADPH), and isotopic substitution. Replicate conflicting results (e.g., divergent urinary metabolite ratios) under controlled in vitro conditions (hepatocyte incubations) and apply Bayesian statistics to identify confounding factors (e.g., deuterium kinetic isotope effects) .

Q. How can researchers differentiate this compound from isomeric analogs (e.g., 17β-diol derivatives) in complex mixtures?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IG-3 column) with a methanol/water gradient. Confirm elution order via X-ray crystallography or computational modeling (DFT-based steric energy calculations). Cross-validate with enzymatic assays (e.g., 17β-hydroxysteroid dehydrogenase specificity) .

Q. What theoretical frameworks explain the compound’s role in androgen-to-estrogen conversion pathways?

- Methodological Answer : Map metabolic flux using <sup>13</sup>C-tracing in adrenal cell lines, integrating kinetic models of aromatase (CYP19A1) activity. Compare with deuterium-labeled analogs to assess isotope effects on rate-limiting steps. Align findings with the "two-step hydroxylation-oxidation" hypothesis for 17α/β-diol interconversion .

Key Considerations

- Theoretical Alignment : Link isotopic studies to steroidogenesis pathways (e.g., Δ<sup>5</sup> vs. Δ<sup>4</sup> pathways) to contextualize metabolic roles .

- Replication : Address data variability by repeating experiments across multiple labs using standardized reference materials (e.g., TRC-E888892) .

- Ethical Compliance : Ensure handling adheres to biosafety level (BSL) guidelines for hormone analogs, particularly in sports doping research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.